molecular formula C11H12N4 B1481683 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile CAS No. 2098141-35-4

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile

Cat. No.: B1481683
CAS No.: 2098141-35-4
M. Wt: 200.24 g/mol
InChI Key: SEFCBSRQHDRXMQ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is a high-purity chemical compound with the molecular formula C11H12N4 and a molecular weight of 200.24 g/mol . This heterocyclic compound is built around the imidazo[1,2-b]pyrazole scaffold, which is recognized as a non-classical isostere of the indole ring, a feature that can significantly improve solubility in aqueous media and is highly valuable in medicinal chemistry optimization . Compounds based on this specific scaffold are the subject of active scientific investigation for their potential in multi-target pharmacology, particularly in targeting key signaling pathways involved in cancer and inflammation . Research indicates that structurally similar imidazo[1,2-b]pyrazole derivatives exhibit promising biological activities by interfering with cellular pathways such as MAPK/ERK and p38MAPK phosphorylation, which are crucial in processes like cell proliferation, survival, and tumor-related inflammation . The carbonitrile functional group provides a versatile handle for further synthetic modification, making this compound a valuable building block for the creation of more complex molecules for exploratory research. This product is intended for non-human research applications only. It is not intended for therapeutic, diagnostic, or veterinary use.

Properties

IUPAC Name

1-cyclopentylimidazo[1,2-b]pyrazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c12-8-9-7-11-14(5-6-15(11)13-9)10-3-1-2-4-10/h5-7,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFCBSRQHDRXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN3C2=CC(=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The preparation of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile generally follows a multi-step synthetic route involving:

  • Construction of the imidazo[1,2-b]pyrazole core via cyclization reactions.
  • Introduction of the cyclopentyl substituent at the N-1 position through alkylation or metal-mediated coupling.
  • Installation or retention of the cyano group at the 6-position.
  • Purification and characterization of the final product.

Core Cyclization and Scaffold Formation

A common and efficient approach to form the imidazo[1,2-b]pyrazole ring system involves a sequential one-pot cyclization of appropriately substituted precursors such as hydrazine derivatives and ethoxymethylene malonate derivatives under microwave irradiation or controlled heating.

  • Procedure example: Hydrazine monohydrate is reacted with (ethoxymethylene)malonic acid derivatives in ethanol, followed by addition of aldehydes and isocyanides, often catalyzed by trifluoroacetic acid (TFA). Microwave irradiation at 80–150°C for 10 minutes accelerates the cyclization, yielding the imidazo[1,2-b]pyrazole core with cyano substitution at position 6.

  • This method provides high yields and allows the introduction of diverse substituents by varying the aldehyde and isocyanide components.

Use of Electrophilic Substitution and Cross-Coupling

Alternative methods involve:

  • Nucleophilic substitution on halogenated imidazo[1,2-b]pyrazole intermediates, where a halogen (e.g., bromine) at the N-1 position is replaced by a cyclopentyl group via nucleophilic displacement or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).

  • These methods allow for modular synthesis and late-stage functionalization, enabling structural diversification.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Yield (%) Notes
Cyclization of precursors Hydrazine monohydrate, ethoxymethylene malonate, aldehyde, isocyanide, TFA 80–150°C (microwave) 70–90 Microwave irradiation accelerates reaction
Br/Mg-exchange and magnesiation TMP-bases, cyclopentyl bromide/iodide 0 to room temp 60–85 Regioselective metalation at N-1
Nucleophilic substitution Halogenated intermediate, cyclopentyl nucleophile or Pd catalyst 50–100°C 50–80 Cross-coupling for cyclopentyl introduction

Purification and Characterization

  • The crude products are typically purified by filtration, washing with hexane or diethyl ether, and drying under vacuum.

  • Characterization includes NMR (1H and 13C), mass spectrometry, and sometimes X-ray crystallography to confirm the structure and stereochemistry.

Research Findings and Analysis

  • The selective functionalization approach using TMP-bases allows for high regioselectivity and yields, making it a preferred method for introducing the cyclopentyl group on the imidazo[1,2-b]pyrazole scaffold.

  • Microwave-assisted cyclization significantly reduces reaction times and improves yields compared to conventional heating methods.

  • The presence of the cyano group at the 6-position is retained throughout the synthetic sequence, enabling further functionalization or biological activity studies.

  • Cross-coupling methods provide alternative routes but may require optimization of catalysts and ligands for best yields.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Microwave-assisted cyclization + TMP-base metalation Cyclization → selective magnesiation → electrophilic trapping Fast, regioselective, high yield Requires handling of organometallics
Nucleophilic substitution on halogenated intermediates Halogenation → nucleophilic substitution or Pd-catalyzed coupling Modular, versatile Moderate yields, catalyst cost
Classical stepwise synthesis Multi-step condensation and cyclization Established protocols Longer reaction times

Chemical Reactions Analysis

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique fused ring structure characteristic of imidazo[1,2-b]pyrazoles, which contributes to its diverse biological activities. The synthesis typically involves multi-step reactions starting from cyclopentyl-substituted precursors. Common synthetic methods include:

  • Classical Synthesis : Cyclization of appropriate precursors under acidic or basic conditions.
  • Transition Metal-Catalyzed Reactions : Utilizing catalysts like palladium or copper to facilitate the formation of the imidazo[1,2-b]pyrazole core.
  • Microwave-Assisted Synthesis : Employing microwave irradiation for enhanced yields and shorter reaction times.

Anticancer Properties

Research indicates that 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile exhibits significant anticancer activity. Studies have shown its ability to inhibit cell proliferation in various cancer cell lines, potentially through the modulation of specific molecular targets involved in cell cycle regulation and apoptosis.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

In preclinical studies, this compound has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases.

Applications in Agriculture

Due to its biological activity, this compound is being investigated for use as an agrochemical. Its potential as a pesticide or herbicide stems from its ability to target specific biological pathways in pests or weeds without affecting non-target organisms. This selectivity is crucial for developing sustainable agricultural practices.

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerInhibits proliferation in cancer cell lines
AntimicrobialEffective against various pathogens
Anti-inflammatoryModulates inflammatory cytokines

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics.

Case Study 2: Agricultural Application

A field trial conducted by researchers at a leading agricultural university evaluated the efficacy of this compound as a pesticide. The results demonstrated significant reductions in pest populations with minimal impact on beneficial insects, suggesting its potential as an environmentally friendly alternative to conventional pesticides.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of Imidazo[1,2-b]pyrazole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile Cyclopentyl (1), CN (6) C₁₂H₁₃N₅ 235.27* Potential kinase inhibitor candidate
6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile Cyclobutyl (6), Methyl (1), CN (7) C₁₁H₁₂N₄ 200.24 Lab reagent; discontinued commercial availability
1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole Cyclopropyl (6), 2-chloroethyl (1) C₁₀H₁₂ClN₃ 209.68 Synthetic intermediate; hazardous handling requirements

*Calculated based on formula C₁₂H₁₃N₅.

Key Observations:

The carbonitrile group at position 6 (vs. position 7 in ) could alter electronic distribution, influencing reactivity or intermolecular interactions.

Molecular Weight and Solubility :

  • The target compound (MW 235.27) is heavier than its cyclobutyl analog (MW 200.24) , likely due to the larger cyclopentyl substituent. This may reduce aqueous solubility but increase membrane permeability.
  • The chloroethyl-substituted derivative (MW 209.68) has lower molecular weight but introduces a reactive chlorine atom, necessitating stringent safety protocols during handling.

Applications: The target compound’s nitrile group suggests utility in metal-organic frameworks (MOFs) or as a kinase inhibitor precursor, though direct evidence is lacking. The cyclobutyl analog is noted as a discontinued lab reagent, implying niche or obsolete use. The chloroethyl derivative serves as a hazardous synthetic intermediate, emphasizing the importance of substituent choice in safety profiles.

Biological Activity

1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-b]pyrazole class. This compound has garnered attention due to its unique structural features, which include a cyclopentyl group that enhances its solubility and stability. The biological activity of this compound has been the subject of various studies, revealing its potential applications in medicinal chemistry.

Structural Characteristics

The structural formula of this compound includes:

  • Cyclopentyl group: Enhances solubility and stability.
  • Imidazo[1,2-b]pyrazole core: Known for diverse biological activities.
  • Carbonitrile group: Imparts additional reactivity and potential for further modifications.

Biological Activity

The biological activity of this compound is attributed to its interactions with various biological targets, including enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to significant biological effects.

The mechanism by which this compound exerts its effects involves:

  • Binding to receptors or enzymes: This can modulate their activity.
  • Influencing signaling pathways: Leading to therapeutic outcomes in various diseases.

In Vitro Studies

Several studies have evaluated the biological activity of related imidazo[1,2-b]pyrazoles, indicating promising results:

CompoundTargetIC50 (nM)Biological Effect
1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrilep38 MAPK53Inhibition of inflammatory cytokines
1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acidsEH16.2 - 50.2Inhibition with increased bioavailability

These findings suggest that modifications in the imidazo[1,2-b]pyrazole structure can significantly impact their biological activity and therapeutic potential.

Case Studies

Case Study 1: Anticancer Activity
In a study examining the antiproliferative effects of imidazo[1,2-b]pyrazoles on cancer cell lines, compounds similar to this compound exhibited IC50 values ranging from 7.76 µM to 9.76 µM against HCT116 and OVCAR-8 cell lines. This indicates potential as a chemotherapeutic agent in cancer treatment .

Case Study 2: Anti-inflammatory Effects
Research has demonstrated that certain derivatives of imidazo[1,2-b]pyrazoles can inhibit pro-inflammatory cytokine production in SW1353 cells with IC50 values as low as 820 nM. This suggests that compounds like this compound may be valuable in managing inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile, and how can intermediates be characterized?

The synthesis typically involves cyclization and functionalization steps. For example, the imidazo[1,2-b]pyrazole core can be constructed via cyclization of pyrazole precursors with nitriles under acidic conditions. A common approach includes:

  • Step 1 : Formation of the pyrazole ring using cyclocondensation reactions (e.g., reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds).
  • Step 2 : Introduction of the cyclopentyl group via alkylation or nucleophilic substitution.
  • Step 3 : Carbonitrile functionalization through cyanation reactions (e.g., using trimethylsilyl cyanide or metal-catalyzed cross-coupling).

Q. Characterization methods :

  • NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and substituent placement, referencing coupling constants and splitting patterns .
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
  • IR spectroscopy to identify nitrile stretches (~2230 cm⁻¹) and other functional groups .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize target-based assays guided by structural analogs. For example:

  • Enzyme inhibition : Test against kinases or proteases due to the imidazo[1,2-b]pyrazole scaffold’s affinity for ATP-binding pockets .
  • Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) and compare with control compounds .
  • Microbial susceptibility : Screen against Gram-positive/negative bacteria and fungi using broth microdilution methods .

Q. Key considerations :

  • Use structure-activity relationship (SAR) data from related imidazo[1,2-b]pyridazines or pyrrolopyridines to select targets .
  • Include positive controls (e.g., known kinase inhibitors) to validate assay conditions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Leverage quantum chemical calculations and reaction path searching to:

  • Predict transition states : Identify energy barriers for cyclization or cyanation steps using DFT (e.g., B3LYP/6-31G*) .
  • Screen solvents and catalysts : Simulate solvent effects (e.g., dielectric constant) on reaction efficiency via COSMO-RS .
  • Validate with experimental data : Compare computed activation energies with observed yields under varying conditions (e.g., temperature, catalyst loading) .

Case study : A hybrid computational-experimental approach reduced optimization time for similar imidazo[1,2-a]pyrimidines by 40% .

Q. How should researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability or compound stability. Mitigation strategies include:

  • Dose-response validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Metabolic stability tests : Assess compound degradation in serum or microsomal preparations via LC-MS .
  • Target engagement studies : Use techniques like SPR (surface plasmon resonance) to confirm direct binding to purported targets .

Example : Discrepancies in antifungal activity of imidazo[1,2-b]pyridazines were traced to differences in inoculum preparation .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

Apply chemical engineering principles:

  • Process intensification : Use flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation and reproducibility .
  • Purification optimization : Compare silica gel chromatography with preparative HPLC for isolating polar intermediates .
  • Design of experiments (DoE) : Statistically optimize reaction parameters (e.g., temperature, stoichiometry) to maximize yield and minimize impurities .

Data-driven example : A Plackett-Burman design reduced byproducts in a related triazole synthesis by 25% .

Q. How can the compound’s reactivity be exploited for derivatization in drug discovery?

The carbonitrile group offers versatile handles:

  • Nucleophilic addition : React with Grignard reagents to form ketones or amines.
  • Click chemistry : Use Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to append pharmacophores .
  • Reductive cyanation : Convert to primary amines using LiAlH₄ for SAR expansion .

Case study : Azide-functionalized pyrazole carbonitriles achieved 88% yield in triazole hybrid synthesis .

Q. What analytical techniques are critical for stability studies under physiological conditions?

  • Forced degradation : Expose the compound to acidic, basic, oxidative, and photolytic stress, monitoring changes via:
    • HPLC-DAD : Track degradation products and quantify stability .
    • LC-MS/MS : Identify degradation pathways (e.g., hydrolysis of the nitrile group) .
  • Solubility assays : Use shake-flask methods with biorelevant media (e.g., FaSSIF) to guide formulation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile

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